molecular formula C7H5ClFNO B1350729 3-Chloro-5-fluorobenzamide CAS No. 874781-06-3

3-Chloro-5-fluorobenzamide

Cat. No. B1350729
CAS RN: 874781-06-3
M. Wt: 173.57 g/mol
InChI Key: HPEPVQWUBBPJNL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzamide is a compound that is structurally related to various benzamide derivatives, which have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in medicinal chemistry. Although the specific compound 3-Chloro-5-fluorobenzamide is not directly discussed in the provided papers, insights can be drawn from the structural and spectroscopic analyses of similar compounds.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of aromatic amines with acid chlorides or anhydrides. While the papers provided do not detail the synthesis of 3-Chloro-5-fluorobenzamide, they do discuss related compounds. For instance, the synthesis of N-(arylsulfonyl)-4-fluorobenzamides and 5-chloro-2-methoxy-N-phenylbenzamide derivatives involves the introduction of sulfonyl and methoxy groups, respectively, which can be analogous to the chloro and fluoro substituents in 3-Chloro-5-fluorobenzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the orientation of the substituents on the benzene ring. The papers describe the crystal structures of related compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, where the aromatic rings are inclined to one another at various angles . Similarly, the planarity of the benzamide derivatives is affected by the substitution pattern, as seen in the 5-chloro-2-methoxy-N-phenylbenzamide derivatives . These findings suggest that the molecular structure of 3-Chloro-5-fluorobenzamide would also be influenced by the positions of the chloro and fluoro substituents.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their electronic properties and the presence of functional groups. The papers do not directly address the chemical reactions of 3-Chloro-5-fluorobenzamide, but they do provide insights into the reactivity of similar compounds. For example, the presence of electron-withdrawing groups such as chloro and fluoro can affect the electrophilic and nucleophilic properties of the molecule . The higher dipole moment observed in some benzamide derivatives indicates a potential for increased reactivity, which could be relevant for 3-Chloro-5-fluorobenzamide as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The papers provide information on the vibrational spectroscopy of compounds like 5-chloro-2-hydroxybenzamide, which can be used to deduce the presence of intramolecular hydrogen bonding and the effects of substituents on characteristic group frequencies . These analyses can be extrapolated to predict the properties of 3-Chloro-5-fluorobenzamide, such as its solubility, melting point, and potential for intermolecular interactions.

Scientific Research Applications

  • Charge Density Analysis in Molecular Crystals

    • 3-Chloro-5-fluorobenzamide, in conjunction with compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, has been used in experimental charge density studies. These studies involve high-resolution X-ray diffraction data to explore heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions within molecular crystals. This research is vital in understanding the nature of these interactions, which are essential for pharmaceutical and material science applications (Hathwar & Row, 2011).
  • Synthesis of Antimicrobial Analogs

    • A study focused on synthesizing new 5-arylidene derivatives, starting with compounds like 4-fluorobenzamide, to create promising antimicrobial analogs. This research highlights the importance of fluorine atoms in the benzoyl group for enhancing antimicrobial activity, demonstrating the critical role of 3-Chloro-5-fluorobenzamide derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
  • Benzodiazepine Receptor Agonists

    • Another research area involves synthesizing derivatives of 3-Chloro-5-fluorobenzamide for their potential as benzodiazepine receptor agonists. These compounds have been evaluated for anticonvulsant and other pharmacological effects related to benzodiazepine receptors, underlining the compound's significance in neurological and psychiatric drug development (Faizi et al., 2017).
  • Radioligand Development for Imaging σ Receptors

    • 3-Chloro-5-fluorobenzamide derivatives have also been studied for their potential as radioligands in imaging σ receptors. These receptors are implicated in various neurological disorders, making these derivatives valuable in the field of nuclear medicine and neuroimaging (Shiue et al., 1997).

5

  • The crystal structures of derivatives of 3-Chloro-5-fluorobenzamide, such as N-(arylsulfonyl)-4-fluorobenzamides, have been analyzed to understand their molecular conformations. This research is crucial for material science, especially in the design and development of new materials with specific molecular properties (Suchetan et al., 2016).
  • Spin-Spin Couplings in Magnetic Resonance

    • 3-Chloro-5-fluorobenzamide and related compounds have been studied for their spin-spin couplings in hydrogen bonds using magnetic resonance in chemistry. This research provides insights into the intramolecular interactions within these compounds, which are important for understanding their behavior in various chemical and biological contexts (Alkorta et al., 2009).
  • Development of Novel Antagonists and Agonists

    • Derivatives of 3-Chloro-5-fluorobenzamide have been synthesized and evaluated for their potential as antagonists and agonists in various biological receptors. These studies contribute to the development of new therapeutic agents for treating conditions like asthma, gastrointestinal diseases, and depression (Norman, 2008).
  • Investigation of Intermolecular Interactions

    • Research on 3-Chloro-5-fluorobenzamide derivatives has also involved studying lp⋯π intermolecular interactions in 1,2,4-triazoles derivatives. These studies contribute significantly to our understanding of molecular interactions and their implications in pharmaceutical and material sciences (Shukla et al., 2014).
  • Photo-degradation Studies

    • The compound has been the subject of photo-degradation studies, particularly in understanding the behavior of pharmaceutical compounds under environmental conditions. These studies are essential for assessing the environmental impact and stability of pharmaceutical compounds (Wu, Hong, & Vogt, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEPVQWUBBPJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396393
Record name 3-chloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorobenzamide

CAS RN

874781-06-3
Record name 3-chloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of sulfuric acid (500 ml) and water (100 ml) is heated to 95° and 3-chloro-5-fluorobenzonitrile (94.8 gms) added. After 4 hours the mixture is cooled and poured over ice and water added to make 3.6 L. In 1.2 L portions the mixture is filtered, the solid rinsed with hexane and the aqueous rinsed with hexane (4×120 ml) then extracted with ethyl acetate (2×100 ml). The solid and the ethyl acetate extracts were combined, dried over magnesium sulfate and stripped to give 3-chloro-5-fluorobenzamide as a white solid.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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